Product packaging for 1-(3,4-Dimethylphenyl)propan-1-amine(Cat. No.:CAS No. 473732-70-6)

1-(3,4-Dimethylphenyl)propan-1-amine

Cat. No.: B1341055
CAS No.: 473732-70-6
M. Wt: 163.26 g/mol
InChI Key: WCTLOIPMQALXLC-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature in Organic Chemistry

From a structural standpoint, 1-(3,4-Dimethylphenyl)propan-1-amine is classified as a primary benzylic amine. The term "primary" indicates that the nitrogen atom of the amine group is bonded to two hydrogen atoms and one carbon atom. The designation "benzylic" refers to the fact that the amino group is attached to a carbon atom that is directly bonded to an aromatic ring. The systematic IUPAC name for this compound is this compound. This nomenclature precisely describes the molecular architecture: a three-carbon "propan" chain with an "amine" group at the first carbon, which is also attached to a phenyl ring substituted with two "methyl" groups at the 3 and 4 positions.

The presence of a chiral center at the first carbon of the propane (B168953) chain, the point of attachment for both the phenyl ring and the amine group, means that this compound can exist as a pair of enantiomers, (R)-1-(3,4-dimethylphenyl)propan-1-amine and (S)-1-(3,4-dimethylphenyl)propan-1-amine. This stereoisomerism is a critical feature, as different enantiomers of a chiral molecule often exhibit distinct biological activities.

Below is a table summarizing the key structural and identification details for the compound.

PropertyValue
IUPAC Name This compound
Chemical Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol
Structural Class Primary Benzylic Amine
Chirality Chiral at C1 of the propane chain

Significance of Substituted Amines in Chemical Research

Substituted amines, and particularly aromatic amines, are of paramount importance in the field of chemical research for several reasons. They are versatile building blocks in organic synthesis, serving as precursors for a vast array of more complex molecules. ijrpr.com The nucleophilic nature of the amine group allows it to participate in a wide variety of chemical reactions, including alkylation, acylation, and condensation reactions, making it a key functional group for the construction of new carbon-nitrogen bonds. msu.edu

In medicinal chemistry, the amine functional group is a common feature in many biologically active compounds and pharmaceuticals. acs.org Substituted phenethylamines, a class to which this compound belongs, are known to interact with various biological targets, leading to a wide range of pharmacological effects, including central nervous system stimulation. wikipedia.org The specific substitution pattern on the aromatic ring and the nature of the alkyl chain can significantly influence the biological activity of these compounds. biomolther.org Therefore, the synthesis and study of novel substituted amines are crucial for the discovery of new therapeutic agents. acs.org

Overview of Research Trajectories for Aromatic Amine Compounds

The research trajectories for aromatic amine compounds are diverse and continually evolving. A significant area of focus remains the development of novel and efficient synthetic methodologies for their preparation. This includes the exploration of catalytic reductive amination of ketones and aldehydes, which is a widely used and atom-economical method for amine synthesis. wikipedia.orgorganic-chemistry.org The Leuckart reaction, which utilizes formamide (B127407) or ammonium (B1175870) formate, is a classic method for this transformation and continues to be a subject of study and modification. wikipedia.orgmdma.chmdpi.com Additionally, the direct alkylation of ammonia (B1221849) or primary amines with alkyl halides represents another fundamental approach, though it can be challenging to control the degree of alkylation. wikipedia.orglumenlearning.com

Another major research direction is the investigation of the pharmacological and biological activities of new aromatic amine derivatives. nih.gov Researchers are actively exploring the structure-activity relationships of these compounds to design molecules with improved potency, selectivity, and safety profiles for various therapeutic targets. acs.org The study of substituted phenethylamines, for instance, has led to the development of drugs for a variety of conditions, including depression and attention-deficit/hyperactivity disorder (ADHD). wikipedia.org

Furthermore, there is growing interest in the application of aromatic amines in materials science. Their unique electronic and photophysical properties make them valuable components in the development of organic light-emitting diodes (OLEDs), conductive polymers, and other advanced materials. ijrpr.com The ability to tune the properties of these materials by modifying the structure of the aromatic amine building blocks is a key driver of research in this area.

Established Synthetic Routes to this compound

Reductive Amination Strategies for Alkyl Aryl Ketones

Reductive amination is a widely employed method for the synthesis of amines from carbonyl compounds. In the case of this compound, the precursor is 3,4-dimethylpropiophenone. This transformation can be accomplished through several protocols, with the Leuckart reaction being a classic and notable example.

The Leuckart reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent. wikipedia.org The reaction proceeds by the initial formation of an imine from the ketone and ammonia (generated in situ from ammonium formate), which is then reduced to the primary amine. wikipedia.org High temperatures, typically ranging from 120 to 165 °C, are required for this reaction to proceed effectively. wikipedia.org The general mechanism involves the nucleophilic attack of ammonia on the carbonyl carbon, followed by dehydration to form an iminium ion. A subsequent hydride transfer from formate or formamide reduces the iminium ion to the amine. wikipedia.org

While the Leuckart reaction is a one-pot process, it often requires harsh conditions and may lead to the formation of N-formylated byproducts. alfa-chemistry.com Modern variations of reductive amination offer milder conditions and higher selectivity. These methods often involve the use of a reducing agent such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation in the presence of ammonia. mdpi.comorganic-chemistry.org In these approaches, the imine is formed in situ and immediately reduced to the amine. For instance, a CpIr complex has been shown to catalyze the reductive amination of ketones with ammonium formate under milder conditions (50-70 °C), providing high yields of the corresponding primary amines. mdpi.com

Table 1: Representative Conditions for Reductive Amination of Aryl Ketones
PrecursorReagents and ConditionsProductYieldReference
3,4-Dimethylpropiophenone1. Ammonium formate, heat (120-165 °C)This compoundModerate to Good wikipedia.org
Acetophenone[CpRhCl₂]₂, Ammonium formate, Methanol, 70 °C, 7h1-Phenylethylamine92% mdpi.com
1-Phenyl-2-propanoneN-methylformamide, 165-170 °C, 24-36h; then 10M NaOH, reflux 2hMethamphetamineNot specified youtube.com

Nucleophilic Substitution Approaches for Amine Introduction

The introduction of the amine functionality can also be achieved through nucleophilic substitution reactions. A common strategy involves the reaction of a suitable alkyl halide with an amine source. For the synthesis of this compound, a potential precursor would be 1-halo-1-(3,4-dimethylphenyl)propane (e.g., 1-bromo- or 1-chloro-1-(3,4-dimethylphenyl)propane).

The reaction of this benzylic halide with ammonia can yield the desired primary amine. docbrown.info However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium salts. docbrown.info To favor the formation of the primary amine, a large excess of ammonia is typically used. savemyexams.com The reaction is usually carried out in a sealed tube with a solution of ammonia in a solvent like ethanol. docbrown.info

The mechanism of this reaction depends on the structure of the halogenoalkane. For a secondary benzylic halide, both SN1 and SN2 pathways are possible. docbrown.info In the SN2 mechanism, ammonia acts as a nucleophile, attacking the carbon atom bearing the halogen and displacing the halide ion in a single step. docbrown.info In the SN1 mechanism, the halogenoalkane first ionizes to form a relatively stable benzylic carbocation, which then rapidly reacts with ammonia. docbrown.info

Reduction of Corresponding Nitro Compounds or Nitriles

Another established route to primary amines is the reduction of nitro compounds or nitriles. This approach requires the synthesis of a suitable precursor, either 1-(3,4-dimethylphenyl)-1-nitropropane or 2-(3,4-dimethylphenyl)propanenitrile.

The reduction of a nitro group to an amine can be accomplished using various reducing agents. Catalytic hydrogenation with catalysts like platinum, palladium, or nickel is a common method. researchgate.net Alternatively, metal-acid systems such as iron, zinc, or tin in the presence of hydrochloric acid are effective. researchgate.net More modern and milder methods include the use of reagents like trichlorosilane in the presence of a base. scispace.com

The synthesis of the nitroalkane precursor can be achieved through various methods, such as the reaction of a suitable alkyl halide with a nitrite salt.

Similarly, nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. An aqueous workup is then required to hydrolyze the intermediate and liberate the free amine. chemistrysteps.com The nitrile precursor, 2-(3,4-dimethylphenyl)propanenitrile, can be synthesized, for example, by the reaction of 1-(3,4-dimethylphenyl)ethyl halide with a cyanide salt.

Table 2: Common Reducing Agents for Nitro and Nitrile Groups
Functional GroupReagentProductGeneral YieldReference
Nitro (Ar-NO₂)H₂, Pt/CAmine (Ar-NH₂)High researchgate.net
Nitro (Ar-NO₂)Fe, HClAmine (Ar-NH₂)High researchgate.net
Nitrile (R-CN)LiAlH₄, then H₂OAmine (R-CH₂NH₂)High chemistrysteps.comlibretexts.org

Enantioselective Synthesis and Stereochemical Control of this compound

Due to the presence of a chiral center, the synthesis of enantiomerically pure or enriched this compound is of significant interest. This can be achieved either by separating the enantiomers from a racemic mixture (chiral resolution) or by directly synthesizing the desired enantiomer using asymmetric methods.

Chiral Resolution Techniques for Enantiomeric Separation

Chiral resolution is a common technique for separating enantiomers. It typically involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. scispace.com

For the resolution of a racemic amine like this compound, chiral acids are commonly used as resolving agents. Derivatives of tartaric acid, such as O,O'-dibenzoyltartaric acid or O,O'-di-p-toluoyltartaric acid, are particularly effective. google.com The process involves dissolving the racemic amine and the chiral acid in a suitable solvent. One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution. After separation by filtration, the enantiomerically enriched amine can be liberated from the salt by treatment with a base. The other enantiomer can be recovered from the mother liquor.

Table 3: Common Chiral Resolving Agents for Amines
Resolving AgentType of AmineSeparation MethodReference
L-(+)-Tartaric acidRacemic aminonaphtholsDiastereomeric salt crystallization scispace.com
O,O'-Dibenzoyl-(R,R)-tartaric acidRacemic aminooxiranesDiastereomeric salt crystallization arkat-usa.org
O,O'-Di-p-toluoyl tartaric acidRacemic sulfonamide derivativesDiastereomeric salt crystallization google.com

Asymmetric Catalysis in the Synthesis of Chiral Intermediates and the Compound Itself

Asymmetric synthesis offers a more direct route to enantiomerically enriched amines, avoiding the need for resolving a racemic mixture. One powerful strategy involves the use of a chiral auxiliary, such as tert-butanesulfinamide. nih.goviupac.orgresearchgate.net

This method begins with the condensation of the chiral tert-butanesulfinamide with the ketone precursor, 3,4-dimethylpropiophenone, to form a chiral N-sulfinylimine. The tert-butanesulfinyl group then directs the stereoselective addition of a nucleophile to the imine double bond. For the synthesis of this compound, a reduction of the N-sulfinylimine is required. The use of a reducing agent will lead to the formation of a sulfinamide with high diastereoselectivity. The chiral auxiliary can then be cleaved under acidic conditions to yield the enantiomerically enriched primary amine. nih.goviupac.orgresearchgate.net The stereochemical outcome of the reduction is dependent on the stereochemistry of the chiral auxiliary and the nature of the reducing agent.

Another approach is the asymmetric hydrogenation of a prochiral imine derived from 3,4-dimethylpropiophenone. This involves the use of a chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral ligand. mdpi.com The catalyst creates a chiral environment that favors the formation of one enantiomer of the amine over the other.

Table 4: Asymmetric Synthesis of Amines using Chiral Auxiliaries
PrecursorChiral Auxiliary/CatalystKey StepProductDiastereomeric/Enantiomeric ExcessReference
Ketone(R)- or (S)-tert-ButanesulfinamideDiastereoselective reduction of N-sulfinylimineChiral Primary AmineHigh de nih.goviupac.orgresearchgate.net
Ketone[Cp*RhCl₂]₂ with chiral ligandAsymmetric reductive aminationChiral Primary AmineHigh ee mdpi.com
ImineIridium catalyst with chiral ligandAsymmetric hydrogenationChiral AmineHigh ee researchgate.net

Table of Compounds

Compound Name
This compound
3,4-Dimethylpropiophenone
Ammonium formate
Formamide
Sodium borohydride
Sodium cyanoborohydride
1-Phenylethylamine
Acetophenone
Methamphetamine
1-Phenyl-2-propanone
N-methylformamide
1-Halo-1-(3,4-dimethylphenyl)propane
1-(3,4-Dimethylphenyl)-1-nitropropane
2-(3,4-Dimethylphenyl)propanenitrile
Lithium aluminum hydride
O,O'-Dibenzoyltartaric acid
O,O'-Di-p-toluoyltartaric acid
tert-Butanesulfinamide
N-sulfinylimine

An exploration of the synthetic methodologies and chemical reactivity of the chiral amine this compound reveals a rich landscape of chemical transformations. This article details specific synthetic routes and subsequent derivatizations, providing a focused examination of its chemical behavior.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N B1341055 1-(3,4-Dimethylphenyl)propan-1-amine CAS No. 473732-70-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dimethylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-4-11(12)10-6-5-8(2)9(3)7-10/h5-7,11H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTLOIPMQALXLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization of 1 3,4 Dimethylphenyl Propan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional correlation techniques, a complete structural map of 1-(3,4-Dimethylphenyl)propan-1-amine can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, methine, methylene, and methyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The aromatic region is expected to show signals for the three protons on the dimethylphenyl ring. The proton at the C2 position, being ortho to the propan-1-amine substituent, would likely appear as a singlet or a narrow doublet around δ 7.0-7.2 ppm. The protons at the C5 and C6 positions would also produce signals in the aromatic region, likely as doublets or multiplets depending on their coupling with each other.

The methine proton (CH-NH₂) attached to the aromatic ring is a key diagnostic signal and is expected to appear as a triplet around δ 4.0-4.3 ppm due to coupling with the adjacent methylene protons. The diastereotopic methylene protons (CH₂) of the ethyl group are anticipated to resonate as a multiplet in the range of δ 1.6-1.8 ppm. The terminal methyl group (CH₃) of the propyl chain would likely be observed as a triplet around δ 0.8-1.0 ppm. The two methyl groups attached to the aromatic ring are expected to appear as singlets in the upfield region of the aromatic spectrum, around δ 2.2-2.3 ppm. The amine (NH₂) protons typically present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Ar-H (C2, C5, C6)7.0 - 7.3m-
CH-NH₂4.0 - 4.3t~7.0
Ar-CH₃2.2 - 2.3s-
CH₂1.6 - 1.8m-
NH₂variablebr s-
CH₃0.8 - 1.0t~7.4

Note: Predicted data is based on the analysis of structurally similar compounds. s = singlet, t = triplet, m = multiplet, br s = broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of 11 distinct carbon signals are expected, corresponding to the nine unique carbons in the substituted phenyl ring and the three carbons of the propan-1-amine side chain.

The carbons of the aromatic ring are expected to resonate in the downfield region of the spectrum, typically between δ 120 and 145 ppm. The quaternary carbons (C1, C3, and C4) will have distinct chemical shifts, with the carbon attached to the propan-1-amine group (C1) being significantly influenced by the nitrogen atom. The methine carbons of the aromatic ring will also appear in this region. The methine carbon of the propan-1-amine chain (CH-NH₂) is predicted to have a chemical shift in the range of δ 50-60 ppm. The methylene carbon (CH₂) is expected around δ 25-35 ppm, and the terminal methyl carbon (CH₃) would be the most upfield signal, likely below δ 15 ppm. The two aromatic methyl carbons would appear around δ 19-21 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C (quaternary)135 - 145
Aromatic CH125 - 130
CH-NH₂50 - 60
CH₂25 - 35
Ar-CH₃19 - 21
CH₃10 - 15

Note: Predicted data is based on the analysis of structurally similar compounds.

Two-Dimensional NMR Techniques for Complete Structure Elucidation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, correlations would be expected between the methine proton (CH-NH₂) and the adjacent methylene protons (CH₂), and between the methylene protons and the terminal methyl protons (CH₃). This would confirm the structure of the propan-1-amine side chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton. For example, the signal for the methine proton at δ 4.0-4.3 ppm would correlate with the carbon signal at δ 50-60 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different parts of the molecule. For example, correlations would be expected between the methine proton (CH-NH₂) and the aromatic carbons, confirming the attachment of the propan-1-amine side chain to the dimethylphenyl ring. Correlations between the aromatic methyl protons and the aromatic carbons would confirm their positions on the ring.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of this compound and for confirming its identity.

In a typical GC-MS analysis, the compound would be separated from any impurities on a GC column, and its retention time would be a characteristic property. Upon elution from the column, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion ([M]⁺) would confirm the molecular weight of the compound.

The primary fragmentation pathway for phenylpropanamines in EI-MS is the cleavage of the Cα-Cβ bond (the bond between the carbon attached to the amine and the adjacent carbon). For this compound, this would result in the formation of a stable iminium cation. The expected major fragments are listed in the table below.

Predicted Major Mass Fragments for this compound in GC-MS (EI)

m/z Proposed Fragment
163[M]⁺ (Molecular Ion)
148[M - CH₃]⁺
134[M - C₂H₅]⁺
119[C₉H₁₁]⁺ (Dimethylbenzyl cation)
44[C₂H₆N]⁺ (Iminium cation from α-cleavage)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for the analysis of compounds in complex matrices or for compounds that are not amenable to GC analysis due to low volatility or thermal instability. For this compound, LC-MS provides a sensitive and selective method for its detection and quantification.

Using a reversed-phase LC method, this compound can be separated from other components in a mixture. The use of a mass spectrometer as a detector allows for highly specific detection, even in the presence of co-eluting impurities. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for amines, which typically results in the formation of a protonated molecular ion, [M+H]⁺. This allows for the confident identification of the compound based on its mass-to-charge ratio. LC-MS is also invaluable for the analysis of positional isomers, which can be challenging to differentiate by mass spectrometry alone but can often be separated chromatographically.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₁H₁₇N, the theoretical exact mass can be calculated.

An HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would yield the mass of the protonated molecule, [M+H]⁺. The high mass accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in mass spectrometry provides valuable structural information. For this compound, the primary fragmentation pathway is expected to be the benzylic cleavage, resulting in the formation of a stable benzylic cation.

Table 1: Predicted HRMS Data for this compound

ParameterPredicted Value
Molecular Formula C₁₁H₁₇N
Theoretical Exact Mass [M] 163.1361 u
Theoretical m/z of [M+H]⁺ 164.1434 u
Major Fragment Ion (m/z) 135.0804 u (C₁₀H₁₁⁺)

Vibrational Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, characteristic IR absorption bands are expected for the amine N-H bonds, C-H bonds of the alkyl and aromatic moieties, the C-N bond, and the aromatic C=C bonds. The N-H stretching vibrations of a primary amine typically appear as two distinct bands in the region of 3400-3300 cm⁻¹.

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3380 - 3300 N-H Asymmetric & Symmetric StretchPrimary Amine
3100 - 3000 C-H StretchAromatic
2960 - 2850 C-H StretchAliphatic (CH₃, CH₂, CH)
1620 - 1580 N-H Bend (Scissoring)Primary Amine
1500 - 1400 C=C StretchAromatic Ring
1250 - 1020 C-N StretchAromatic Amine
850 - 800 C-H Out-of-Plane Bend1,2,4-Trisubstituted Benzene

Note: This data is based on the expected vibrational frequencies for the functional groups present in the molecule and comparison with structurally similar compounds like 3,4-dimethylaniline. chemicalbook.comnih.govstudy.com

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would provide valuable information about the aromatic ring and the carbon skeleton. The symmetric vibrations of the dimethyl-substituted benzene ring are expected to produce strong and characteristic Raman signals.

Table 3: Predicted Raman Spectroscopy Data for this compound

Raman Shift (cm⁻¹)Vibration ModeFunctional Group
3060 - 3040 C-H StretchAromatic
2940 - 2880 C-H StretchAliphatic (CH₃, CH₂)
1615 - 1590 C=C StretchAromatic Ring
1380 - 1370 C-H BendCH₃
1200 - 1150 C-C StretchAlkyl Chain
800 - 750 Ring Breathing ModeSubstituted Benzene

Note: The predicted Raman shifts are based on the analysis of structurally related compounds, such as xylenes. acs.orgpace.edurktech.huresearchgate.netresearchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used methods for the analysis of pharmaceutical compounds.

HPLC is a versatile technique for the analysis of a wide range of compounds. For the quantitative analysis of this compound, a reversed-phase HPLC method would be suitable.

Given that this compound possesses a chiral center, the separation of its enantiomers is crucial. This can be achieved using a chiral stationary phase (CSP) in HPLC. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of phenethylamine (B48288) analogs. nih.gov

Table 4: Typical HPLC Conditions for Analysis of this compound

ParameterQuantitative AnalysisEnantiomeric Purity
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Chiral (e.g., Cellulose-based)
Mobile Phase Acetonitrile/Water with 0.1% TFAHexane/Ethanol with DEA
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 220 nmUV at 220 nm
Temperature 25 °C25 °C

Note: The conditions presented are typical for the analysis of similar aromatic amines and would require optimization for this specific compound.

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. It is particularly useful for assessing the presence of volatile impurities that may be present from the synthesis of this compound. Due to the basic nature of the amine, a specialized GC column designed for volatile amine analysis is recommended to achieve good peak shape and resolution. gcms.czrestek.comrestek.com

Table 5: Typical GC Conditions for Volatile Impurity Analysis of this compound

ParameterCondition
Column Capillary column for volatile amines
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 50 °C (2 min), then ramp to 280 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

Note: These are general conditions and would need to be optimized for the specific impurities being targeted.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Analysis

Thin-Layer Chromatography (TLC) serves as a fundamental and efficient analytical technique for the preliminary analysis of this compound. Its primary applications include monitoring the progress of synthesis reactions, identifying the presence of the compound in a mixture, and providing an initial assessment of purity. As a primary amine of the substituted phenethylamine class, its chromatographic behavior is influenced by the basicity of the amino group and the nonpolar character of the dimethylphenyl moiety. wikipedia.orgpsychonautwiki.org

For the analysis of this compound, silica gel 60 F254 plates are typically employed as the stationary phase. uj.edu.pl The separation of the compound from starting materials, by-products, or impurities relies on the selection of an appropriate mobile phase. The polarity of the solvent system is critical; a balance must be achieved to ensure the compound migrates from the baseline but remains distinct from other components in the mixture. chemistryhall.com Systems developed for the analysis of amphetamine and its analogues can be adapted for this purpose. uj.edu.pl

Visualization of the chromatogram is necessary as this compound is colorless. The presence of the aromatic ring allows for visualization under UV light (typically at 254 nm), where it will appear as a dark spot due to fluorescence quenching. uj.edu.pl For more specific detection of the primary amine group, various staining reagents can be employed. Ninhydrin is a highly effective stain for primary amines, typically producing a characteristic green, purple, or brown spot upon heating. uj.edu.plchemistryhall.com Another common method is exposure to iodine vapor, which nonspecifically stains organic compounds, appearing as brown spots. uj.edu.plresearchgate.net While specific Rf (retention factor) values are dependent on the exact conditions (e.g., plate manufacturer, solvent saturation, temperature), the table below outlines typical systems used for TLC analysis of related primary amines.

Table 1: Typical TLC Systems and Visualization Methods for Primary Phenethylamines

Stationary Phase Mobile Phase (Eluent System) Visualization Method(s) Typical Application
Silica Gel 60 F254 1,4-Dioxane / Methanol / Chloroform / 25% Aqueous Ammonia (B1221849) (6:2:2:1 v/v/v/v) uj.edu.pl UV Light (254 nm), Ninhydrin Spray, Iodine Vapor uj.edu.plchemistryhall.com Purity assessment and separation from polar impurities.
Silica Gel 60 F254 n-Hexane / Toluene / 1,4-Dioxane (3:3:1 v/v/v) uj.edu.pl UV Light (254 nm), Iodine Vapor uj.edu.pl Separation of less polar compounds and reaction monitoring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's solid-state conformation and packing.

A thorough review of the available scientific literature indicates that, to date, the specific crystal structure of this compound has not been reported. Consequently, experimental data regarding its crystal system, space group, unit cell dimensions, and detailed solid-state structural parameters are not available. While crystallographic data exists for related parent compounds like phenethylamine hydrochloride researchgate.net, such data cannot be extrapolated to accurately describe the structure of the title compound due to differences in substitution and the absence or presence of a salt form. The determination of the crystal structure of this compound would require its successful crystallization and subsequent analysis by single-crystal X-ray diffraction.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Amphetamine
Chloroform
Ethyl Acetate
Hexane
Iodine
Methanol
Ninhydrin
p-Anisaldehyde
Phenethylamine hydrochloride
Toluene

Computational Chemistry and Molecular Modeling Studies of 1 3,4 Dimethylphenyl Propan 1 Amine

Quantum Chemical Computations

Quantum chemical computations, rooted in the principles of quantum mechanics, provide a detailed understanding of molecular structures and properties based on the behavior of electrons.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure of molecules. pku.edu.cn By optimizing the molecular geometry, DFT calculations can determine the most stable three-dimensional arrangement of atoms, providing data on bond lengths, bond angles, and dihedral angles. tandfonline.comfinechem-mirea.ru

These calculations also yield crucial information about the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. tandfonline.com A smaller gap suggests the molecule is more likely to be reactive. Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution and identify regions prone to electrophilic or nucleophilic attack. tandfonline.com

Table 1: Representative DFT-Calculated Properties for 1-(3,4-Dimethylphenyl)propan-1-amine Calculated using a hypothetical DFT B3LYP/6-311+G(d,p) level of theory.

PropertyValue
Total Energy (Hartree)-522.78
HOMO Energy (eV)-5.98
LUMO Energy (eV)0.45
HOMO-LUMO Gap (eV)6.43
Dipole Moment (Debye)1.85

Due to the presence of rotatable single bonds, this compound can exist in various spatial arrangements known as conformations. Conformer analysis involves systematically rotating these bonds and calculating the potential energy of each resulting structure to map the molecule's conformational landscape. This process identifies the lowest-energy (most stable) conformers and the energy barriers between them.

Key conformations include "staggered" arrangements, which are typically energy minima, and "eclipsed" arrangements, which represent energy maxima due to steric hindrance. youtube.com For the propane (B168953) chain in this compound, rotation around the C1-C2 bond leads to different relative positions of the phenyl ring and the amine group, resulting in distinct conformers with varying stability. The "anti" conformation, where the largest groups are positioned 180° apart, is often the most stable, while "gauche" interactions (60° separation) can introduce steric strain. youtube.com

Table 2: Hypothetical Relative Energies of Conformers for this compound (Rotation around the C1-C2 bond)

Dihedral Angle (Phenyl-C1-C2-N)ConformationRelative Energy (kcal/mol)
180°Anti (Staggered)0.00 (Most Stable)
120°Eclipsed3.8
60°Gauche (Staggered)0.9
Eclipsed4.5 (Least Stable)

Quantum chemical methods can accurately predict spectroscopic properties, which is invaluable for interpreting experimental data.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions can aid in the assignment of complex experimental spectra and confirm the molecule's structure. Predicted shifts are often correlated with experimental values to improve accuracy.

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. nist.gov Each calculated frequency represents a specific normal mode of vibration, such as the stretching or bending of bonds. researchgate.net Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation, so they are typically multiplied by a scaling factor to better match experimental results. researchgate.net

Table 3: Representative Predicted Vibrational Frequencies and ¹H NMR Chemical Shifts

Spectroscopic DataGroupPredicted ValueAssignment
Vibrational Frequency (cm⁻¹)N-H3410Asymmetric/Symmetric Stretch
Vibrational Frequency (cm⁻¹)C-H (Aromatic)3085Stretch
Vibrational Frequency (cm⁻¹)C-H (Aliphatic)2970Stretch
Vibrational Frequency (cm⁻¹)C=C (Aromatic)1615Ring Stretch
¹H NMR Shift (ppm)-NH₂1.5-2.5Amine Protons
¹H NMR Shift (ppm)Ar-H6.9-7.2Aromatic Protons
¹H NMR Shift (ppm)Ar-CH₃2.2-2.3Methyl Protons on Ring
¹H NMR Shift (ppm)CH-NH₂3.8-4.2Methine Proton

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and interactions with the surrounding environment, such as a solvent. frontiersin.orgresearchgate.net

For this compound, an MD simulation in a water box would show how the molecule moves and flexes, and how its different parts interact with water molecules. The amine group would be expected to form hydrogen bonds with water, while the dimethylphenyl group would have hydrophobic interactions. Key metrics like the Root Mean Square Deviation (RMSD) can track the stability of the molecule's conformation over the simulation time. mdpi.com

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). ugm.ac.id This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

In a docking study, this compound would be treated as a ligand, and its ability to bind to the active site of a target protein would be evaluated. The docking algorithm samples many possible binding poses and scores them based on factors like binding energy. researchgate.net

The results predict the most likely binding mode and identify the specific amino acid residues in the protein that interact with the ligand. mdpi.com These interactions can include hydrogen bonds (e.g., with the amine group), hydrophobic interactions (with the dimethylphenyl ring), and π-stacking. nih.govbeilstein-journals.org Such studies could suggest, for instance, whether the compound is likely to inhibit a specific enzyme or bind to a particular neurotransmitter receptor.

Table 4: Illustrative Molecular Docking Results against a Hypothetical Monoamine Transporter

ParameterValue
Binding Energy (kcal/mol)-8.2
Predicted Inhibition Constant (Ki)1.5 µM
Key Interacting ResiduesAsp-79, Phe-320, Tyr-155, Val-82
Interaction TypesHydrogen Bond (with Asp-79), Hydrophobic/Pi-stacking (with Phe-320, Tyr-155)

Elucidation of Potential Binding Modes and Binding Affinities

A thorough search of scientific databases and computational chemistry literature yielded no specific studies focused on the molecular docking or simulation of this compound. Consequently, there is no published data elucidating its potential binding modes with any specific biological targets, such as receptors or enzymes. The specific amino acid interactions, binding energies, and predicted affinity values (e.g., Ki, Kd, or IC50) that are typically generated through such computational studies have not been reported for this compound. Without these foundational modeling studies, any discussion of its binding orientation or affinity remains purely speculative.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Similarly, the scientific literature lacks any dedicated Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models for this compound. QSAR and QSPR studies are essential computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. The development of such models requires a dataset of multiple, structurally related compounds with experimentally determined activities or properties. No such studies that include this compound as part of a training or test set were found. As a result, there are no available predictive models to estimate its biological activity or properties based on its molecular descriptors.

The absence of this computational data highlights an area ripe for future research, which would be essential to fully characterize the molecular behavior and potential applications of this compound.

Research Applications and Biological Relevance of 1 3,4 Dimethylphenyl Propan 1 Amine

Role as a Chemical Building Block in Organic Synthesis

Chemical building blocks are foundational molecules used in the construction of more complex chemical structures. While 1-(3,4-Dimethylphenyl)propan-1-amine is available from chemical suppliers, specific examples of its application as a precursor or scaffold in published synthetic routes are not readily found. manchesterorganics.com

Precursor in the Synthesis of Complex Organic Molecules

There is no specific information in the reviewed literature detailing the use of this compound as a direct precursor for the synthesis of more complex organic molecules.

Scaffold for the Development of Novel Chemical Entities with Varied Architectures

The core structure of a molecule, often referred to as a scaffold, can be chemically modified to create a range of new compounds. No studies were identified that specifically utilize the this compound scaffold for the development of novel chemical entities.

Construction of Compound Libraries for High-Throughput Screening

Compound libraries, which can contain thousands to millions of chemicals, are essential tools in drug discovery for identifying new bioactive molecules through high-throughput screening (HTS). enamine.netthermofisher.com These libraries are assembled to maximize chemical diversity and can be general or focused on specific biological targets. thermofisher.com There is no available data confirming the inclusion of this compound in major commercial or proprietary screening collections.

Investigation in the Context of Biologically Active Molecules

The investigation of small molecules for their potential to interact with biological targets is a cornerstone of pharmaceutical research. This often involves screening against enzymes or receptors to identify potential therapeutic agents.

Exploration as a Chemical Scaffold for Potential Enzyme Modulators (e.g., Acetylcholinesterase, Factor Xa, Alpha-Glucosidase)

No research findings were located that describe the exploration or evaluation of this compound or its direct derivatives as modulators of acetylcholinesterase, Factor Xa, or alpha-glucosidase. General information about these enzyme targets is available, but it does not reference the specific compound .

Applications in Ligand Design for Molecular Targets and Receptor Interactions

Ligand design involves creating molecules that can bind to specific biological targets, such as receptors, to elicit a desired physiological response. nih.gov The study of these ligand-receptor interactions is crucial for understanding drug mechanisms. mdpi.com However, there are no specific studies detailing the use of this compound in ligand design or its interaction with any particular molecular targets or receptors.

Comparative Studies with Structurally Analogous Compounds for Biological Potential

The biological potential of this compound can be inferred by comparing it to structurally similar compounds, such as substituted cathinones and phenethylamines. The structure-activity relationship (SAR) of these classes of compounds provides insights into how modifications to the chemical structure, such as the addition of dimethyl groups to the phenyl ring, can influence their interaction with biological targets.

Synthetic cathinones, which are β-keto analogues of amphetamines, are known to act as psychomotor stimulants by affecting the function of plasma membrane transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). nih.gov Research has shown that substitutions on the phenyl ring can significantly alter the potency and selectivity of these compounds. For instance, the addition of a 3,4-dimethyl substitution to the phenyl ring of methcathinone (B1676376) has been shown to result in a higher selectivity for the serotonin transporter (SERT) compared to its 4-methyl-substituted counterpart. nih.govacs.org This increased serotonergic activity is a key factor in the distinct subjective effects of some psychoactive substances. nih.gov

Phenethylamines are another class of compounds to which this compound is structurally related. SAR studies of phenethylamine (B48288) derivatives have revealed that alkyl substitutions on the phenyl ring can have a positive effect on their binding affinity for certain receptors, such as the 5-HT2A receptor. nih.govskku.edu The position of these substitutions is crucial, with para-substituents often enhancing affinity. nih.govskku.edu

The table below presents a comparative overview of this compound and its structurally related analogues, highlighting the key structural differences that are likely to influence their biological activity.

Compound NameCore StructurePhenyl Ring SubstitutionOther Functional GroupsPotential Biological Target Influence
This compound Propan-1-amine3,4-DimethylAmineBased on analogues, likely to interact with monoamine transporters (DAT, NET, SERT). The 3,4-dimethyl substitution may confer higher SERT selectivity.
3,4-DimethylmethcathinoneCathinone (B1664624)3,4-DimethylAmine, β-ketoneKnown to be a psychostimulant. The 3,4-dimethyl group increases SERT selectivity compared to single methyl substitutions. nih.govacs.org
Mephedrone (4-methylmethcathinone)Cathinone4-MethylAmine, β-ketonePsychostimulant with effects on DAT, NET, and SERT. nih.gov
AmphetaminePhenethylamineUnsubstitutedAminePotent central nervous system stimulant that primarily acts as a releasing agent of dopamine and norepinephrine.

This table is generated based on established structure-activity relationships within the substituted cathinone and phenethylamine classes.

Forensic and Analytical Science Applications

The emergence of novel psychoactive substances (NPS) presents a significant challenge for forensic and analytical laboratories. The identification and characterization of these compounds are crucial for law enforcement and public health. This compound, as a potential NPS, has relevance in this field.

Forensic laboratories are constantly faced with the task of identifying previously uncharacterized substances in seized materials. The structural similarity of this compound to controlled substances like cathinone derivatives means it could be synthesized and distributed as a "designer drug." The primary challenge in identifying such novel compounds is the lack of authenticated reference materials and established analytical data. researchgate.net

The analytical characterization of a new substance typically involves a battery of techniques, including gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. researchgate.net For a compound like this compound, forensic chemists would expect to see a mass spectrum with fragmentation patterns characteristic of a phenethylamine or amphetamine-type structure. The presence of positional isomers, such as 2,3-dimethyl or 2,5-dimethyl analogues, further complicates identification, requiring high-resolution analytical techniques to differentiate them. researchgate.net The development of detailed analytical profiles for such compounds is essential for their unambiguous identification in forensic casework. researchgate.net

The availability of pure, well-characterized reference standards is fundamental to the accuracy and reliability of forensic and analytical testing. A reference standard for this compound would allow laboratories to:

Confirm the identity of the substance in seized samples by direct comparison of analytical data (e.g., retention time in chromatography, mass spectrum).

Quantify the amount of the substance present in a sample.

Ensure the quality control of analytical methods.

The fact that this compound hydrochloride is commercially available from chemical suppliers suggests that it has been synthesized and characterized, and it could be procured for use as a reference standard. manchesterorganics.com The availability of such standards is a critical step in enabling forensic laboratories to keep pace with the ever-evolving landscape of NPS.

Conclusion and Future Research Perspectives

Summary of Current Academic Research Status

The existing literature does, however, cover structurally related compounds. For instance, research on substituted cathinones and phenethylamines, broader classes to which 1-(3,4-Dimethylphenyl)propan-1-amine belongs, is extensive. These studies often focus on their pharmacological and toxicological profiles, particularly as novel psychoactive substances. However, this body of work does not specifically mention or analyze the title compound.

Identification of Promising Avenues for Future Research and Development

Given the complete lack of data, any direction for future research would be foundational. Initial studies would logically focus on the following areas:

Chemical Synthesis and Characterization: The development and optimization of a reliable and efficient synthetic route to produce this compound in high purity would be the first critical step. Following synthesis, comprehensive characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography would be essential to fully elucidate its structural and electronic properties.

Pharmacological Screening: Based on its structural similarity to known psychoactive compounds, initial pharmacological screening could investigate its affinity for and activity at key central nervous system targets, such as monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin) and receptors. This would provide a preliminary understanding of its potential stimulant, entactogenic, or other psychoactive effects.

Metabolic Studies: In vitro and in vivo studies to understand the metabolic fate of this compound would be crucial. Identifying the enzymes responsible for its metabolism and the structure of its metabolites would be vital for any future toxicological or medicinal chemistry investigations.

Toxicological Evaluation: A preliminary assessment of its cytotoxicity and potential for other adverse effects would be a necessary component of foundational research to determine its safety profile.

Interdisciplinary Research Opportunities Involving this compound

The exploration of a novel chemical entity like this compound inherently opens up avenues for interdisciplinary collaboration:

Medicinal Chemistry and Pharmacology: Should initial screenings reveal any interesting biological activity, medicinal chemists could synthesize a library of analogues to explore structure-activity relationships (SAR). This could lead to the development of novel therapeutic agents or research tools to probe biological systems.

Neuroscience: If the compound is found to interact with specific neural pathways, neuroscientists could utilize it as a chemical probe to investigate brain circuits, neurotransmission, and the underlying mechanisms of various neurological and psychiatric conditions.

Analytical and Forensic Chemistry: The synthesis and characterization of this compound would allow for the development of certified reference standards. This would be invaluable for forensic laboratories and law enforcement agencies in the identification of this compound in seized materials, should it emerge as a new psychoactive substance.

Q & A

Basic: What synthetic methodologies are recommended for laboratory-scale preparation of 1-(3,4-Dimethylphenyl)propan-1-amine?

Answer:
A viable approach involves Friedel-Crafts alkylation of 3,4-dimethylbenzene with a propionyl chloride derivative, followed by reduction of the intermediate ketone to the amine. For example:

Alkylation : React 3,4-dimethylbenzene with chloroacetone in the presence of AlCl₃ to form 1-(3,4-dimethylphenyl)propan-1-one.

Reductive amination : Use sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C) with ammonium acetate to convert the ketone to the amine .
Key Considerations : Optimize reaction time and temperature to minimize byproducts like over-alkylation. Monitor progress via TLC or GC-MS.

Basic: How can researchers confirm the purity and structural identity of this compound?

Answer:
Combine spectroscopic and chromatographic techniques :

  • NMR : Compare ¹H/¹³C NMR data to reference spectra (e.g., δ ~1.2 ppm for CH₃ groups, aromatic protons at δ 6.8–7.2 ppm) .
  • HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% TFA) to assess purity. Relative retention times can be calibrated against known standards .
  • X-ray crystallography : If crystalline derivatives (e.g., hydrochloride salts) are synthesized, refine structures using SHELXL for precise stereochemical assignment .

Advanced: What strategies resolve enantiomeric forms of this compound, and how does stereochemistry impact its applications?

Answer:

  • Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) or enzymatic kinetic resolution with lipases to separate enantiomers .
  • Impact of stereochemistry : Enantiomers may exhibit divergent biological activity (e.g., receptor binding affinity) or catalytic properties in asymmetric synthesis. For example, the (S)-enantiomer could show higher selectivity in forming chiral intermediates for pharmaceuticals .
    Data Table : Hypothetical enantiomer properties:
Enantiomer[α]D²⁵ (c=1, MeOH)HPLC Retention Time (min)
(R)+15.3°12.7
(S)-15.1°14.2

Advanced: How should researchers address contradictions in spectroscopic data during derivative synthesis?

Answer:
Contradictions (e.g., unexpected NMR splitting or IR peaks) often arise from impurities, tautomerism, or conformational dynamics . Mitigation steps:

Purification : Re-crystallize or use preparative HPLC to isolate the target compound.

Cross-validation : Compare data across multiple techniques (e.g., NMR, FT-IR, HRMS). For example, an unexpected carbonyl peak in IR may indicate unreacted ketone intermediates .

Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts or optimize geometry for crystallography .

Safety: What critical protocols are required for safe handling of this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .
  • Waste disposal : Collect amine-containing waste in designated containers for neutralization (e.g., with dilute HCl) before disposal via licensed hazardous waste services .
  • Spill management : Absorb spills with inert material (e.g., vermiculite), seal in containers, and ventilate the area .

Advanced: What are the challenges in scaling up the synthesis of this compound hydrochloride for preclinical studies?

Answer:
Key challenges include:

  • Solvent selection : Replace toxic solvents (e.g., DCM) with greener alternatives (e.g., EtOAc/water biphasic systems) without compromising yield .
  • Crystallization control : Optimize pH and temperature during salt formation to ensure consistent particle size and polymorph stability .
  • Byproduct management : Implement inline IR or PAT (Process Analytical Technology) to monitor reaction progression and minimize impurities .

Basic: What are the documented biological or catalytic applications of this compound in recent research?

Answer:

  • Catalysis : Acts as a ligand in transition-metal complexes for asymmetric hydrogenation reactions. For example, Ru-based catalysts with this amine show enhanced enantioselectivity in ketone reductions .
  • Biological studies : Preliminary screens indicate potential interaction with monoamine transporters (e.g., SERT), warranting further neuropharmacological evaluation .

Advanced: How can computational methods aid in predicting the reactivity of this compound derivatives?

Answer:

  • DFT calculations : Predict reaction pathways (e.g., nucleophilic attack at the amine group) and transition-state energies using software like Gaussian or ORCA .
  • Docking studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize derivatives for synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.